Nornuciferine is extracted from the leaves of Nelumbo nucifera, commonly known as the sacred lotus. This plant has been used in traditional medicine for centuries, particularly in Asian cultures. The classification of nornuciferine falls under isoquinoline alkaloids, which are characterized by their complex ring structures and diverse biological activities.
The synthesis of nornuciferine can be approached through various methods:
Nornuciferine participates in various chemical reactions:
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). The conditions for these reactions are typically controlled for temperature and pH to optimize yields .
The mechanism of action of nornuciferine involves interaction with various biological targets:
These interactions highlight its potential as a therapeutic agent in managing pain and other neurological conditions .
Nornuciferine exhibits several notable physical and chemical properties:
These properties are crucial for its application in pharmaceutical formulations .
Nornuciferine has been explored for various scientific applications:
Research continues to explore its efficacy and safety profile, paving the way for potential therapeutic applications .
Nornuciferine represents a group of closely related aporphine alkaloids characterized by a tetracyclic core structure derived from the benzylisoquinoline backbone. The term "nornuciferine" encompasses two principal isomeric forms distinguished by the position of demethylation: N-nornuciferine (demethylation at the nitrogen atom) and O-nornuciferine (demethylation at an oxygen atom) [5] [6] [9].
Table 1: Key Nomenclative and Structural Characteristics of Nornuciferine Isomers
| Characteristic | N-Nornuciferine | O-Nornuciferine |
|---|---|---|
| CAS Registry Number | 4846-19-9 [1] [5] | 3153-55-7 [6] [9] |
| IUPAC Name | (6aR)-1,2-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | (6aR)-1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol |
| Core Substitutions | -OCH₃ (C1), -OCH₃ (C2), -CH₃ (N6) | -OCH₃ (C1), -OH (C2), -CH₃ (N6) |
| Canonical SMILES | COC1=C(OC)C2=C3C(CCN[C@]3([H])CC4=CC=CC=C24)=C1 | OC1=C(OC)C2=C3C(CCN(C)[C@]3([H])CC4=CC=CC=C24)=C1 |
| Molecular Weight | 281.35 g/mol | 281.35 g/mol |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8